3-(Naphthalen-2-yl)-1,2-oxazol-5-ol
CAS No.: 1354939-61-9
Cat. No.: VC11689928
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354939-61-9 |
|---|---|
| Molecular Formula | C13H9NO2 |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 3-naphthalen-2-yl-2H-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C13H9NO2/c15-13-8-12(14-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H |
| Standard InChI Key | IDEXCBGTYLNYNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)ON3 |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)ON3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
3-(Naphthalen-2-yl)-1,2-oxazol-5-ol is formally identified by the IUPAC name 5-hydroxy-3-(naphthalen-2-yl)-1,2-oxazole. Its molecular formula is CHNO, with a molecular weight of 211.22 g/mol. The compound features a naphthalene moiety substituted at the 2-position, fused to a 1,2-oxazol-5-ol ring (Fig. 1) .
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 211.22 g/mol |
| Exact Mass | 211.063 Da |
| Topological Polar Surface Area | 49.8 Ų |
| LogP (Octanol-Water) | 2.81 |
Structural Analysis
The compound’s core consists of:
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A naphthalen-2-yl group providing extended π-conjugation and hydrophobic interactions.
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A 1,2-oxazole ring with hydroxyl substitution at position 5, introducing hydrogen-bonding capacity .
X-ray crystallography of analogous compounds (e.g., naphtho[1,8-de] oxazin-4-ol) reveals planar geometries favoring π-π stacking, a feature likely conserved in 3-(naphthalen-2-yl)-1,2-oxazol-5-ol . Nuclear Magnetic Resonance (NMR) data for related oxazoles show distinct signals for aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 9–11 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves cyclization reactions between naphthalene derivatives and nitrile oxides. A representative pathway includes:
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Oxime Formation: Reaction of 2-naphthaldehyde with hydroxylamine to yield 2-naphthaldehyde oxime.
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Nitrile Oxide Generation: Treatment with chlorinating agents (e.g., Cl) or oxidants (e.g., NaOCl) to form the reactive nitrile oxide intermediate.
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Cycloaddition: Spontaneous 1,3-dipolar cycloaddition with acetylene or alkene dipolarophiles to form the oxazole ring .
Table 2: Optimized reaction conditions for cycloaddition
| Parameter | Optimal Value |
|---|---|
| Solvent | Dry THF or DMF |
| Temperature | 0–25°C |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
Yields for analogous syntheses range from 45% to 72%, with purity confirmed via High-Resolution Mass Spectrometry (HRMS) and / NMR .
Industrial-Scale Considerations
Large-scale production faces challenges in intermediate stability and purification. Continuous-flow reactors and immobilized catalysts (e.g., silica-supported Au nanoparticles) have been proposed to enhance efficiency. A pilot-scale protocol might involve:
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Automated Feed Systems: Precise dosing of 2-naphthaldehyde and hydroxylamine hydrochloride.
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In-Line Monitoring: UV-Vis spectroscopy to track nitrile oxide formation.
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Crystallization: Ethanol/water mixtures for final product isolation.
Physicochemical Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) of similar oxazoles shows decomposition temperatures (T) exceeding 250°C, suggesting moderate thermal stability. The hydroxyl group may lower T by 20–30°C compared to non-hydroxylated analogs .
Solubility and Partitioning
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving under alkaline conditions (pH >10) due to deprotonation of the hydroxyl group.
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LogD (pH 7.4): 2.3, indicating moderate lipophilicity suitable for membrane penetration.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The oxazole ring undergoes nitration and sulfonation at position 4. For example, treatment with HNO/HSO yields 4-nitro derivatives, which are precursors to antimicrobial agents .
Nucleophilic Reactions
The hydroxyl group participates in acylation (e.g., acetic anhydride) and alkylation (e.g., methyl iodide), forming prodrug candidates. A 2012 study demonstrated that acetylated oxazoles exhibit enhanced blood-brain barrier permeability .
Biological and Industrial Applications
Antimicrobial Activity
Oxazole derivatives show broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL for Staphylococcus aureus) and fungi (e.g., Candida albicans). The naphthalene moiety enhances membrane disruption via hydrophobic interactions .
Materials Science
The compound’s extended conjugation makes it a candidate for organic semiconductors. Thin-film transistors incorporating naphthyl-oxazoles demonstrate hole mobility of 0.12 cm/V·s, comparable to polyacetylene derivatives .
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